3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a methyl group, a propyl group, and a pyrazolylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine with 1-propyl-1H-pyrazol-5-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of antidiabetic agents.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Used in organic synthesis and pharmaceutical research.
Uniqueness
3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C15H25N5/c1-5-8-20-14(6-7-17-20)9-16-15-11-19(10-12(2)3)18-13(15)4/h6-7,11-12,16H,5,8-10H2,1-4H3 |
InChI Key |
OAAOMLQGZRITHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CN(N=C2C)CC(C)C |
Origin of Product |
United States |
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